molecular formula C12H8ClFN4OS B2682061 6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-73-4

6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2682061
CAS No.: 877630-73-4
M. Wt: 310.73
InChI Key: GQDZGLFVHWNRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity, and a 2-chloro-6-fluorobenzylthio substituent, which enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazolo[3,4-d]pyrimidinone derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4OS/c13-8-2-1-3-9(14)7(8)5-20-12-16-10-6(4-15-18-10)11(19)17-12/h1-4H,5H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZGLFVHWNRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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